Aluminium trihydrate

Description

Properties

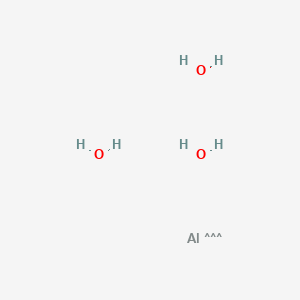

Molecular Formula |

AlH6O3 |

|---|---|

Molecular Weight |

81.028 g/mol |

InChI |

InChI=1S/Al.3H2O/h;3*1H2 |

InChI Key |

MXRIRQGCELJRSN-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[Al] |

Origin of Product |

United States |

Biological Activity

Aluminium trihydrate (ATH), with the chemical formula Al(OH)₃, is a compound that has garnered attention for its various biological activities and implications in health and disease. This article reviews the biological activity of ATH, focusing on its immunological effects, potential toxicity, and implications in occupational health. It includes data tables, case studies, and research findings to provide a comprehensive overview.

1. Immunological Effects of this compound

ATH is widely used as an adjuvant in vaccines due to its ability to enhance the immune response. Research indicates that it activates the NLRP3 inflammasome, which plays a critical role in innate immunity. This activation leads to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are essential for effective immune responses.

Table 1: Summary of Immunological Effects of ATH

2. Occupational Exposure and Pulmonary Effects

Recent case studies have highlighted the potential pulmonary hazards associated with occupational exposure to this compound. A notable case reported interstitial pulmonary disease linked to exposure in a workplace setting, suggesting that prolonged inhalation of ATH dust may lead to significant respiratory issues.

Case Study: Interstitial Pulmonary Disease Due to ATH Exposure

- Patient Profile : A worker exposed to this compound dust.

- Findings :

3. Toxicological Implications

The toxicological profile of ATH suggests potential adverse effects on various organ systems. Studies have shown that chronic oral administration can lead to oxidative stress and alterations in antioxidant enzyme activity.

Table 2: Toxicological Effects Observed in Animal Studies

Aluminium compounds, including ATH, can interfere with cellular functions by binding to proteins and nucleic acids, potentially leading to neurotoxic effects. This binding can alter gene expression and disrupt metabolic processes essential for cellular health.

Table 3: Mechanisms by Which ATH Affects Cellular Functions

5. Conclusion and Future Directions

The biological activity of this compound encompasses both beneficial applications in immunology and significant health risks associated with occupational exposure. Ongoing research is essential to fully understand its mechanisms of action, long-term health implications, and safe usage guidelines.

Future studies should focus on:

- Longitudinal studies assessing chronic exposure effects.

- Mechanistic studies elucidating pathways involved in ATH-related toxicity.

- Development of safer alternatives or mitigation strategies for occupational exposure.

Scientific Research Applications

Aluminium trihydrate (ATH) is a compound derived from bauxite, finding primary use as a flame retardant, a filler, and a raw material in the chemical industry . Its applications span across diverse industries, including construction, automotive, electronics, and plastics . The demand for ATH is fueled by its non-toxic nature, cost-effectiveness, and its capacity to diminish smoke density and flame spread, rendering it indispensable for upholding fire safety standards across various sectors .

Factors Influencing Market Growth

Several factors drive the market growth of this compound:

- Stringent regulatory demands Increasing regulatory demands for fire safety .

- Shift towards sustainable materials The move towards environmentally friendly and sustainable materials .

- Infrastructure and automotive growth Rising infrastructure developments and automotive production, particularly in emerging markets .

Challenges and Opportunities

The this compound market faces certain limitations:

- Availability of alternatives The existence of alternative materials .

- Price volatility Price volatility due to fluctuating bauxite supplies .

- Regulatory issues Regulatory challenges related to mining practices .

However, opportunities exist for growth:

- Emerging technologies Exploration of new applications of ATH in areas like electric vehicles and eco-friendly building solutions .

- Innovative formulations Innovation in ATH formulations to improve properties like heat resistance and compatibility with new polymers .

- Renewable energy Research into ATH's potential in renewable energy sectors and advancements in eco-friendly flame retardant technologies .

Case Studies

While the provided documents do not contain explicit, detailed case studies, they do allude to various research findings and applications that can be considered as mini case studies:

- Nano-ATH in Cables: The use of nano aluminum trihydrate (ATH) particles produced via a CO2/NaAlO2/H2O absorption-reaction system for cable applications .

- ATH in GFRP Roofs: Studies examining the enhancement of glass-fiber-reinforced polymer (GFRP) roof material through the incorporation of this compound (ATH) as a filler .

- ATH to Improve Paper Strength: Aluminum trihydrate maintains the tensile and burst strength of paper sheet dried at 200 °C for 4 hours .

Chemical Reactions Analysis

Amphoteric Reactions

Aluminum trihydrate reacts with both acids and bases, forming salts or complex ions.

Acid Neutralization

Reacts with mineral acids to produce aluminum salts and water:

$$ 3 , \text{HCl} + \text{Al(OH)}_3 \rightarrow \text{AlCl}_3 + 3 , \text{H}_2\text{O} $$

| Acid | Product | Reaction Conditions |

|---|---|---|

| Hydrochloric | Aluminum chloride | Room temperature, aqueous |

| Sulfuric | Aluminum sulfate | Elevated temperatures |

Base Dissolution

Reacts with strong alkalis to form aluminate ions:

$$ \text{Al(OH)}_3 + \text{OH}^- \rightarrow [\text{Al(OH)}_4]^- $$

| Base | Product | pH Range |

|---|---|---|

| Sodium hydroxide | Sodium aluminate | >12 |

| Potassium hydroxide | Potassium aluminate | >12 |

Thermal Decomposition

At elevated temperatures (>180°C), aluminum trihydrate dehydrates endothermically to form alumina (Al₂O₃):

$$ 2 , \text{Al(OH)}_3 \xrightarrow{\Delta} \text{Al}_2\text{O}_3 + 3 , \text{H}_2\text{O} \uparrow $$

| Parameter | Value | Source |

|---|---|---|

| Dehydration onset | 180–200°C | |

| Water release | 34.5–35% by mass | |

| Enthalpy of reaction | ~1.3 kJ/g |

This reaction is critical in flame-retardant applications, where absorbed heat and water vapor suppress combustion .

Reaction with Carbon Dioxide

In industrial synthesis, aluminum trihydrate is precipitated via carbonation of sodium aluminate (Bayer process):

Excess CO₂

$$ \text{NaAlO}_2 + \text{CO}_2 + 2 , \text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 \downarrow + \text{NaHCO}_3 $$

Limited CO₂

$$ 2 , \text{NaAlO}_2 + \text{CO}_2 + 3 , \text{H}_2\text{O} \rightarrow 2 , \text{Al(OH)}_3 \downarrow + \text{Na}_2\text{CO}_3 $$

| Condition | Reactants | Byproducts |

|---|---|---|

| Excess CO₂ | NaAlO₂, CO₂, H₂O | NaHCO₃ |

| Limited CO₂ | NaAlO₂, CO₂, H₂O | Na₂CO₃ |

Flame Retardant Mechanism

Aluminum trihydrate’s fire-suppression action involves two stages:

-

Endothermic Decomposition :

Absorbs 1.3 kJ/g, cooling the material . -

Gas-Phase Dilution :

Releases water vapor (35% by mass), reducing oxygen concentration and toxic fumes .

| Property | Effect on Polymer Composites | Source |

|---|---|---|

| Smoke suppression | Reduces soot by 40–60% | |

| LOI (Limiting Oxygen Index) | Increases to >28% |

Reactivity with Metal Oxides

In glass manufacturing, aluminum trihydrate reacts with SiO₂ at high temperatures:

$$ \text{Al(OH)}_3 + \text{SiO}_2 \xrightarrow{>1000^\circ\text{C}} \text{Al}_2\text{O}_3 \cdot \text{SiO}_2 + \text{H}_2\text{O} \uparrow $$

Comparison with Similar Compounds

Key Properties :

- Flame Retardancy : Decomposes at ~200°C, releasing water vapor (cooling effect) and forming a protective aluminum oxide layer .

- Applications : Widely used as a flame retardant in polymers, a filler in paper production, a precursor for aluminum compounds (e.g., aluminum sulfate, polyaluminum chloride), and an adjuvant in vaccines .

- Thermal Stability : Stable up to 220°C, limiting its use in high-temperature polymers .

Comparison with Similar Compounds

Aluminium Chloride Hexahydrate (AlCl₃·6H₂O)

Aluminum Fluoride (AlF₃) and Its Hydrates

- Chemical Structure : Exists as anhydrous AlF₃ or hydrates (e.g., trihydrate AlF₃·3H₂O) .

- Properties :

- Applications : Key in aluminum smelting (lowers melting point of alumina) and ceramic production .

- Contrast with Aluminium Trihydrate: AlF₃ is non-reactive with water and serves industrial high-temperature processes, unlike the flame-retardant and pH-sensitive Al(OH)₃.

Aluminum Formate Trihydrate (C₃H₃AlO₆·3H₂O)

Magnesium Hydroxide (Mg(OH)₂)

Aluminum Sulfate (Al₂(SO₄)₃)

- Derivation : Produced from Al(OH)₃ via reaction with sulfuric acid .

- Applications : Water purification, paper sizing, and dye fixation .

Performance Data and Market Trends

Thermal Stability in Paper Filling

| Al(OH)₃ Concentration (%) | Tensile Index (N·m/g) | Burst Index (kPa·m²/g) |

|---|---|---|

| 0 (Unfilled) | 99.52 → 70.81* | 6.12 → 3.79* |

| 1 | 99.30 → 81.05* | 6.05 → 4.50* |

| 7 | 95.80 → 85.20* | 5.90 → 5.10* |

Market Dynamics

- This compound: Global demand driven by flame retardants (40% market share) and pharmaceuticals.

- Aluminum Fluoride : 70% of production consumed by aluminum smelting .

Preparation Methods

Key Steps in the Bayer Process

- Digestion : Bauxite is heated with concentrated sodium hydroxide (120–250°C) to dissolve aluminum oxides, forming sodium aluminate (NaAlO₂).

- Clarification : Insoluble impurities (e.g., iron oxides, silicates) are removed via sedimentation and filtration.

- Precipitation : The clarified sodium aluminate solution is cooled and seeded with aluminum trihydrate crystals to initiate hydrolysis:

$$

\text{NaAlO}2 + 2\text{H}2\text{O} \rightarrow \text{Al(OH)}_3 + \text{NaOH}

$$

Seed crystals (0.5–5 μm) are critical for controlling particle size distribution.

Process Optimization

Recent modifications focus on enhancing yield and reducing energy consumption:

| Parameter | Traditional Method | Modified Approach |

|---|---|---|

| Temperature | 60–70°C | 40–50°C |

| Seed Concentration | 50–100 g/L | 150–200 g/L |

| Agitation | Mechanical Stirring | Air Lift Systems |

| Yield Improvement | 70–75% | 85–90% |

Lower temperatures and higher seed concentrations reduce nucleation time, favoring larger crystal growth.

Precipitation from Sodium Aluminate Solutions

Alternative precipitation routes bypass bauxite, instead leveraging synthetic sodium aluminate solutions. This method offers flexibility in tailoring particle size and purity.

Amorphous-to-Crystalline Conversion

Amorphous aluminum hydroxide, precipitated by rapid neutralization of aluminum salts (e.g., AlCl₃, Al₂(SO₄)₃), is aged in alkaline media to induce crystallization:

$$

\text{Al(OH)}3 \text{(amorphous)} \xrightarrow{\text{OH}^-, \Delta} \text{Al(OH)}3 \text{(crystalline)}

$$

Aging conditions profoundly influence crystal size:

- Alkalinity : Higher pH (10.5–12.0) accelerates crystallization but risks monohydrate (AlO(OH)) formation above 80°C.

- Temperature : Prolonged aging at 90–100°C yields particles >1 μm, whereas 25–50°C produces submicron crystals.

- Seeding : Ultrafine seeds (<0.01 μm) enable nano-sized trihydrate, ideal for flame-retardant applications.

Carbonation Route

Introducing CO₂ into sodium aluminate solutions generates Al(OH)₃ via acidification:

$$

2\text{NaAlO}2 + \text{CO}2 + 3\text{H}2\text{O} \rightarrow 2\text{Al(OH)}3 + \text{Na}2\text{CO}3

$$

This method, employed in rotating packed-bed reactors, achieves high surface areas (≥150 m²/g) by optimizing gas-liquid flow rates and rotational speeds.

Synthesis from Kaolin via Alkali Dissolution

Kaolin, a clay mineral rich in aluminosilicates, offers a sustainable feedstock for aluminum trihydrate synthesis.

Two-Stage Desilication Process

- Alkali Leaching : Kaolin (53% SiO₂, 44% Al₂O₃) is treated with 8M NaOH at 95°C, dissolving aluminates while leaving silica residues.

- Precipitation : The desilicated solution is neutralized with HCl or H₂SO₄, precipitating Al(OH)₃.

Post-synthesis analysis reveals:

| Property | Value |

|---|---|

| Crystallinity | Monoclinic |

| Particle Size | 1–10 μm |

| Thermal Stability | Up to 206°C |

This method’s viability hinges on cost-effective silica removal, which constitutes 30–40% of raw material mass.

Advanced Reactor Designs: Rotating Packed-Bed Systems

Rotating packed-bed (RPB) reactors intensify mass transfer, enabling rapid synthesis of nano-sized aluminum trihydrate.

Taguchi-Optimized Parameters

Using an L9(3⁴) orthogonal array, researchers identified optimal conditions for maximizing surface area:

| Factor | Level | Contribution |

|---|---|---|

| Rotation Speed (A) | 2500 rpm | 22% |

| Gas-Liquid Ratio (B) | 3:1 | 18% |

| Aging Temperature (C) | 60°C | 35% |

| Aging Time (D) | 1 h | 25% |

The resultant particles (10.7 nm) exhibit superior flame-retardant performance, achieving a limiting oxygen index (LOI) of 28 versus 22 for commercial analogs.

Comparative Analysis of Synthesis Methods

| Method | Particle Size | Purity | Energy Cost | Scalability |

|---|---|---|---|---|

| Bayer Process | 1–50 μm | 99.5% | High | Industrial |

| Sodium Aluminate | 0.01–5 μm | 99.8% | Moderate | Pilot-Scale |

| Kaolin Dissolution | 1–10 μm | 98.0% | Low | Limited |

| RPB Reactor | 10–100 nm | 99.9% | High | Emerging |

The Bayer process dominates for bulk production, while RPB reactors excel in nanomaterials. Kaolin-based methods remain niche due to silica contamination risks.

Applications and Performance Implications

Flame Retardancy

Nano-sized aluminum trihydrate (RPB-synthesized) enhances polymer composites, achieving UL-94 V-0 ratings at 30–40 wt% loading. Its high surface area promotes endothermic decomposition, cooling the substrate during combustion.

Thermal Stability in Cellulosic Materials

Incorporating 20% aluminum trihydrate into paper matrices preserves tensile strength (≥85% retention) after 4 hours at 200°C. Differential scanning calorimetry (DSC) confirms delayed cellulose degradation due to heat absorption by Al(OH)₃.

Q & A

Q. What are the established methods for synthesizing aluminium trihydrate, and how can researchers ensure phase purity during synthesis?

this compound is primarily synthesized via the Bayer process , where bauxite ore is dissolved in sodium hydroxide at elevated temperatures to precipitate Al(OH)₃ . To ensure phase purity, researchers should:

- Conduct X-ray diffraction (XRD) to confirm the gibbsite polymorph (most common) and rule out impurities like bayerite or nordstrandite .

- Use thermogravimetric analysis (TGA) to verify dehydration behavior (weight loss ~34.6% at 200–300°C) .

- Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to identify hydroxide group vibrations (~3690 cm⁻¹ for Al-OH stretching) .

Q. What characterization techniques are essential for confirming the structural and thermal properties of this compound in materials research?

Key techniques include:

- Scanning electron microscopy (SEM) to assess particle morphology and size distribution, critical for applications like flame-retardant composites .

- TGA-DSC (differential scanning calorimetry) to study decomposition kinetics and enthalpy changes during endothermic dehydration .

- Brunauer-Emmett-Teller (BET) analysis to measure surface area, which impacts reactivity in catalytic or filler applications .

Q. How can researchers address discrepancies in reported decomposition temperatures of this compound across studies?

Variations in decomposition onset (180–220°C) often arise from differences in:

- Particle size (smaller particles decompose faster due to higher surface area) .

- Atmospheric conditions (oxidizing vs. inert environments) .

- Heating rates (faster rates shift decomposition to higher temperatures).

To reconcile contradictions, standardize experimental parameters and validate results using multiple techniques (e.g., TGA coupled with mass spectrometry for evolved gas analysis) .

Advanced Research Questions

Q. What experimental strategies can optimize the dispersion of this compound in polymer matrices to enhance flame-retardant efficacy?

Advanced methodologies involve:

- Surface modification using silane coupling agents (e.g., 3-aminopropyltriethoxysilane) to improve interfacial adhesion .

- Rheological studies to assess viscosity changes during composite processing, ensuring uniform dispersion.

- Cone calorimetry to quantify reductions in peak heat release rate (pHRR) and smoke density in controlled combustion tests .

Q. How can researchers model the thermal decomposition kinetics of this compound under varying atmospheric conditions?

Kinetic modeling approaches include:

- Isoconversional methods (e.g., Flynn-Wall-Ozawa) to calculate activation energy without assuming a reaction mechanism .

- Computational fluid dynamics (CFD) simulations to predict heat transfer and mass loss during decomposition in complex geometries.

- In situ X-ray diffraction to correlate phase transitions with real-time thermal data .

Q. What advanced spectroscopic or microscopic techniques can elucidate interfacial interactions between this compound and polymer matrices in composite materials?

- Transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution at nanoscale interfaces .

- X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry and bonding states after composite fabrication .

- Atomic force microscopy (AFM) in tapping mode to measure mechanical properties (e.g., modulus) at interfacial regions .

Q. How can researchers resolve contradictions in literature regarding the cytotoxicity of this compound in biomedical applications?

Methodological recommendations:

- Standardize cell culture assays (e.g., ISO 10993-5) to assess viability and inflammatory responses across studies .

- Control for particle size and aggregation , which influence cellular uptake and toxicity .

- Use synchrotron-based X-ray fluorescence to quantify intracellular aluminium accumulation with high sensitivity .

Methodological Best Practices

- Reproducibility : Document synthesis and characterization protocols in detail, adhering to journal guidelines for experimental sections (e.g., Beilstein Journal of Organic Chemistry standards) .

- Data Validation : Triangulate results using complementary techniques (e.g., XRD + FTIR + SEM) to confirm structural and functional properties .

- Ethical Reporting : Avoid redundant data presentation; prioritize critical findings in the main text and deposit extensive datasets in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.